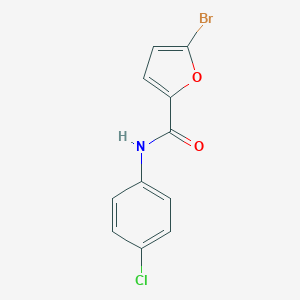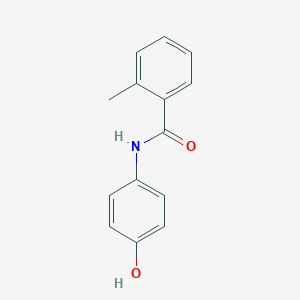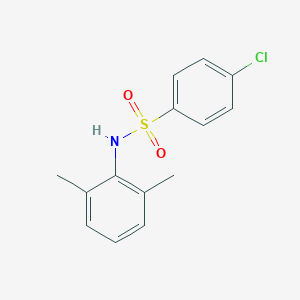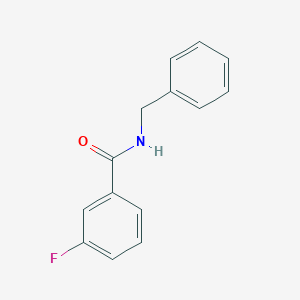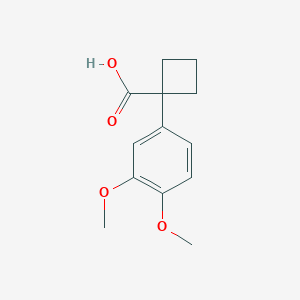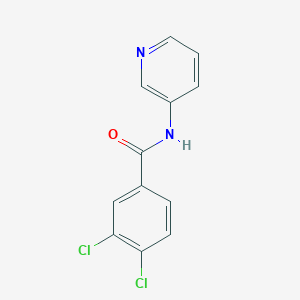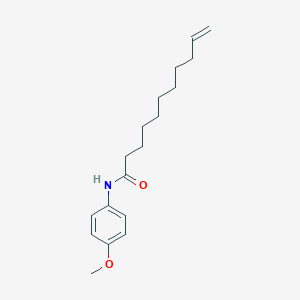
N-(2-Benzoyl-4-chlorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Benzoyl-4-chlorophenyl)propanamide, also known as BCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BCP is a member of the class of compounds known as benzamides, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
科学研究应用
N-(2-Benzoyl-4-chlorophenyl)propanamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells. In neuroscience, N-(2-Benzoyl-4-chlorophenyl)propanamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and inflammation. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules. N-(2-Benzoyl-4-chlorophenyl)propanamide has also been shown to have analgesic effects by reducing pain sensitivity in animal models. In addition, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-(2-Benzoyl-4-chlorophenyl)propanamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have a range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using N-(2-Benzoyl-4-chlorophenyl)propanamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and study subjects.
未来方向
There are several future directions for research on N-(2-Benzoyl-4-chlorophenyl)propanamide. One area of interest is the development of N-(2-Benzoyl-4-chlorophenyl)propanamide derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of N-(2-Benzoyl-4-chlorophenyl)propanamide's potential as a treatment for various diseases, including neurodegenerative diseases and cancer. Finally, further research is needed to fully understand the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide and its potential as a tool for studying various biological processes.
Conclusion:
In conclusion, N-(2-Benzoyl-4-chlorophenyl)propanamide, or N-(2-Benzoyl-4-chlorophenyl)propanamide, is a chemical compound with a range of potential applications in scientific research. N-(2-Benzoyl-4-chlorophenyl)propanamide has been shown to have anti-inflammatory, analgesic, and antitumor effects, and has been studied for its potential as a treatment for various diseases. While N-(2-Benzoyl-4-chlorophenyl)propanamide has several advantages as a tool for studying biological processes, its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)propanamide and its potential as a tool for scientific research.
合成方法
The synthesis of N-(2-Benzoyl-4-chlorophenyl)propanamide involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-Benzoyl-4-chlorophenyl)propanamide as a white crystalline solid with a melting point of 148-150°C.
属性
CAS 编号 |
14018-22-5 |
|---|---|
分子式 |
C16H14ClNO2 |
分子量 |
287.74 g/mol |
IUPAC 名称 |
N-(2-benzoyl-4-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19) |
InChI 键 |
LHRZRGGLGJJCEK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
规范 SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



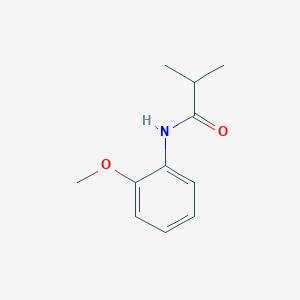
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
